4,4-Diethyl-3,5-dimethyl-4H-pyrazole
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Overview
Description
4,4-Diethyl-3,5-dimethyl-4H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by its two ethyl groups at the 4-position and two methyl groups at the 3- and 5-positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-3,5-dimethyl-4H-pyrazole typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazoles often employs multicomponent reactions and green chemistry principles. For instance, solvent-free and metal-free conditions are preferred to minimize environmental impact. Microwave-assisted synthesis is another method used to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4,4-Diethyl-3,5-dimethyl-4H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of anti-cancer and anti-viral agents.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4,4-Diethyl-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-pyrazole: Lacks the ethyl groups at the 4-position.
4,4-Dimethyl-3,5-diphenyl-4H-pyrazole: Contains phenyl groups instead of ethyl groups.
4,4-Dimethyl-3,5-dimethyl-4H-pyrazole: Similar structure but different substituents
Uniqueness
4,4-Diethyl-3,5-dimethyl-4H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4-position and methyl groups at the 3- and 5-positions provides distinct steric and electronic properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H16N2 |
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Molecular Weight |
152.24 g/mol |
IUPAC Name |
4,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9(6-2)7(3)10-11-8(9)4/h5-6H2,1-4H3 |
InChI Key |
SCWNHJNPFNEMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NN=C1C)C)CC |
Origin of Product |
United States |
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